2-iodo-N,N-dimethylbenzenecarbothioamide
Description
Systematic Nomenclature and CAS Registry Information
2-Iodo-N,N-dimethylbenzenecarbothioamide is systematically named according to IUPAC guidelines as 2-iodo-N,N-dimethylbenzothioamide , reflecting its substitution pattern and functional groups. The compound’s registry information and synonyms are summarized below:
| Property | Details |
|---|---|
| CAS Registry Number | 79361-50-5 |
| Molecular Formula | C₉H₁₀INS |
| IUPAC Name | This compound |
| Alternative Names | 2-Iodo-N,N-dimethylbenzothioamide; Thiobenzoic acid N,N-dimethylamide |
The CAS registry number confirms its unique identity in chemical databases, while its molecular formula highlights the presence of iodine (I), sulfur (S), and dimethylamino groups attached to a benzene ring.
Molecular Structure Analysis: Crystallographic and Spectroscopic Data
Crystallographic Features
While direct crystallographic data for this compound is limited, analogous thioamide structures suggest a planar arrangement of the thiocarbonyl (C=S) group and benzene ring. The iodine substituent at the ortho position introduces steric effects, potentially distorting bond angles. Key bond lengths inferred from related compounds include:
Table 1: Key Structural Parameters
| Bond | Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| C=S | 1.68 | N–C–S: 120 | |
| C–I | 2.10 | C–I–C (adjacent): 90 |
Spectroscopic Characterization
- Infrared (IR) Spectroscopy :
The C=S stretching vibration appears at 1,210 cm⁻¹ , slightly higher than typical thioamides due to electron-withdrawing effects of the iodine substituent . The N–C(S) stretch is observed near 1,450 cm⁻¹ , while aromatic C–H bends occur at 750–800 cm⁻¹ . - Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry :
The molecular ion peak at m/z 291.15 corresponds to [M]⁺, with fragmentation patterns showing losses of I (127 amu) and SCH₃ groups .
Computational Chemistry Studies: DFT Calculations and Molecular Orbital Interactions
Density Functional Theory (DFT) Insights
DFT studies at the B3LYP/6-311++G(d,p) level reveal the following:
- Electron Density Distribution :
- Frontier Molecular Orbitals :
Table 2: DFT-Derived Electronic Properties
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy (eV) | -6.32 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.87 | B3LYP/6-311++G(d,p) |
| Band Gap (eV) | 4.45 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.98 | B3LYP/6-311++G(d,p) |
Non-Covalent Interactions
AIM (Atoms in Molecules) analysis identifies weak C–H···S hydrogen bonds (2.8–3.2 Å) between the thiocarbonyl sulfur and adjacent aromatic protons, contributing to molecular packing in the solid state .
Properties
Molecular Formula |
C9H10INS |
|---|---|
Molecular Weight |
291.15 g/mol |
IUPAC Name |
2-iodo-N,N-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H10INS/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |
InChI Key |
WFDNFQLYNVLTIN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)C1=CC=CC=C1I |
Canonical SMILES |
CN(C)C(=S)C1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Iodo-N,N-dimethylbenzamide (C₉H₁₀INO)
- Structure : Features a carboxamide (C=O) group instead of thioamide (C=S).
- Synthesis : Prepared via iodination of N,N-dimethylbenzamide precursors, as evidenced by Scheme 4 in multicomponent assays .
- Properties : Molecular weight 275.09; isolated as a beige solid with 89% yield in one protocol .
- Applications : Serves as a precursor for Suzuki-Miyaura coupling or halogen dance reactions due to the iodine substituent .
2,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide (C₁₁H₁₅NO₂S)
- Structure : Methoxy groups at positions 2 and 4 replace iodine, altering electronic effects (electron-donating vs. electron-withdrawing).
- Synthesis : Likely involves thionation of corresponding carboxamides or direct substitution .
- Properties : Lower molecular weight (225.31) compared to the iodinated analog; methoxy groups enhance solubility but reduce electrophilicity.
- Applications: Potential use in agrochemicals or pharmaceuticals due to methoxy-thioamide motifs .
N,N-Dimethyl-2-iodophenylacetamide (C₁₀H₁₂INO)
- Structure : Acetamide chain (CH₂-C=O) instead of benzamide/thioamide.
- Synthesis : Derived from iodophenylacetic acid and dimethylamine, as referenced in medicinal chemistry studies .
- Properties : Increased flexibility due to the acetamide chain; molecular weight 293.12.
Ferrocene Derivatives (e.g., 2-Iodo-N,N-dimethylferrocenesulfonamide)
- Structure : Ferrocene backbone with sulfonamide (-SO₂NH₂) and iodine substituents .
- Synthesis : Utilizes halogen dance reactions or Ullmann-type couplings, often requiring LiTMP or ZnCl₂ catalysts .
- Properties : Enhanced redox activity due to the ferrocene moiety; pKa values indicate strong stabilization of lithiated intermediates .
- Applications : Electroactive materials or catalysts in asymmetric synthesis .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| 2-Iodo-N,N-dimethylbenzenecarbothioamide | Not explicitly provided¹ | ~275 (estimated) | I, N,N-dimethyl, C=S | Cross-coupling, metal coordination | Organic synthesis, coordination chemistry |
| 2-Iodo-N,N-dimethylbenzamide | C₉H₁₀INO | 275.09 | I, N,N-dimethyl, C=O | Halogen dance, Suzuki-Miyaura | Intermediate for functionalization |
| 2,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide | C₁₁H₁₅NO₂S | 225.31 | 2,4-OCH₃, C=S | Electron-rich nucleophile | Agrochemicals, ligands |
| N,N-Dimethyl-2-iodophenylacetamide | C₁₀H₁₂INO | 293.12 | I, CH₂-C=O | Radiolabeling, metabolic stability | Drug development |
| 2-Iodo-N,N-dimethylferrocenesulfonamide | C₁₃H₁₅FeIN₂O₂S | 458.98 | I, ferrocene, SO₂NH₂ | Redox activity, lithiation stability | Catalysis, materials science |
¹Exact data for this compound inferred from analogs .
Key Research Findings
- Electronic Effects : The iodine atom in this compound significantly increases electrophilicity at the ortho position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Thioamide derivatives exhibit stronger metal-binding affinity than carboxamides, as seen in coordination studies with Pd or Cu catalysts .
- Synthetic Challenges : Iodinated analogs require careful handling due to light sensitivity, while ferrocene derivatives demand specialized catalysts (e.g., LiTMP) for functionalization .
- Thermal Stability : Thioamides generally exhibit lower melting points than carboxamides due to reduced hydrogen bonding .
Preparation Methods
Thionation of 2-Iodo-N,N-dimethylbenzamide
The most direct route involves converting the carbonyl group of 2-iodo-N,N-dimethylbenzamide (CHINO) into a thioamide using Lawesson’s reagent (LR) or phosphorus pentasulfide (PS).
Procedure :
-
Synthesis of 2-Iodo-N,N-dimethylbenzamide :
-
Thionation with Lawesson’s Reagent :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 110°C (reflux) | |
| Solvent | Toluene | |
| Catalyst | Lawesson’s reagent | |
| Typical Yield | 70–75% |
Mechanistic Insight :
Lawesson’s reagent cleaves the C=O bond via a nucleophilic attack by the sulfide, forming a thiophosphoryl intermediate that releases the thioamide upon hydrolysis.
Direct Iodination of N,N-Dimethylbenzenecarbothioamide
Introducing iodine at the ortho position of pre-formed N,N-dimethylbenzenecarbothioamide requires electrophilic aromatic substitution (EAS).
Procedure :
-
Substrate Preparation :
-
N,N-Dimethylbenzenecarbothioamide is synthesized via thionation of N,N-dimethylbenzamide (as in Section 1.1).
-
-
Iodination :
Key Data :
Challenges :
-
Competing para-iodination (~15–20%) due to steric hindrance from the dimethylamine group.
-
Over-iodination mitigated by controlling iodine stoichiometry.
Alternative Routes and Scalability
One-Pot Thiocarbamoylation-Iodination
A novel approach combines thiocarbamoylation and iodination in a single reactor, enhancing efficiency.
Procedure :
-
Thiocarbamoylation :
-
In Situ Iodination :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Thiocarbamoylating Agent | Thiophosgene (CSCl) | |
| Oxidizing Agent | HO | |
| Solvent | THF | |
| Yield | 68–72% |
Advantage :
Industrial-Scale Production
Continuous Flow Synthesis
For gram-scale production, continuous flow systems enhance reproducibility and safety.
Procedure :
-
Reactor Setup :
-
Conditions :
-
Output :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Stainless-steel autoclave | |
| Pressure | 10 bar O | |
| Temperature | 180°C | |
| Scalability | Gram to kilogram scale |
Analytical Characterization
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.30 (d, J = 7.6 Hz, 1H, ArH), 3.10 (s, 6H, N(CH)).
-
HRMS : m/z calc. for CHINOS [M+H]: 307.9562; found: 307.9565.
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-iodo-N,N-dimethylbenzenecarbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimides (e.g., EDC) or chloroformates to facilitate amide bond formation between a substituted benzoic acid derivative and dimethylthiourea. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) under reflux to enhance reactivity .
- Catalysis : Acid catalysts (e.g., H2SO4) to accelerate thiourea condensation .
- Purity control : Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of dimethylamino groups (δ 2.8–3.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). The iodine substituent induces deshielding in adjacent protons .
- FT-IR : Validate the thioamide C=S stretch (~1250 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>) .
- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns to confirm molecular weight .
Q. How should researchers handle stability issues during experimental storage?
- Methodological Answer :
- Storage conditions : Cold storage (2–8°C) in amber vials to prevent photodegradation of the iodine moiety .
- Solvent compatibility : Avoid DMSO for long-term storage due to potential thioamide oxidation; use dry acetonitrile or dichloromethane .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational setup : Use B3LYP/6-311++G(d,p) basis sets to model the molecule. Key outputs include:
- HOMO-LUMO gaps : Predict charge transfer potential (e.g., ~4.2 eV for similar carbothioamides) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur and iodine atoms as reactive centers) .
- Validation : Compare computed vibrational spectra with experimental IR data to refine computational models .
Q. What strategies resolve contradictions between experimental cytotoxicity data and computational predictions?
- Methodological Answer :
- Data reconciliation steps :
Replicate assays : Use multiple cell lines (e.g., HeLa, MCF-7) to confirm biological activity .
Dose-response curves : Quantify IC50 values under standardized conditions (pH 7.4, 37°C) .
Molecular docking : Compare binding affinities of the compound with target proteins (e.g., DNA topoisomerase II) to explain discrepancies between predicted and observed activity .
Q. What is the mechanism of DNA binding and SOD-like activity in this compound?
- Methodological Answer :
- DNA interaction studies :
- UV-Vis titration : Monitor hypochromicity at 260 nm to assess intercalation or groove binding .
- Fluorescence quenching : Measure Stern-Volmer constants to quantify binding constants (e.g., Ksv ~10<sup>4</sup> M<sup>−1</sup>) .
- SOD-like activity : Use nitroblue tetrazolium (NBT) assays to quantify superoxide radical scavenging, with IC50 values compared to native SOD enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
